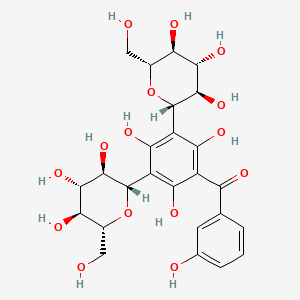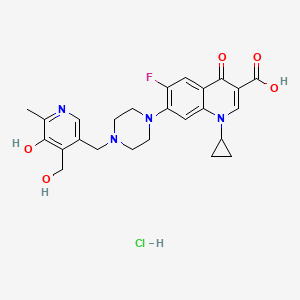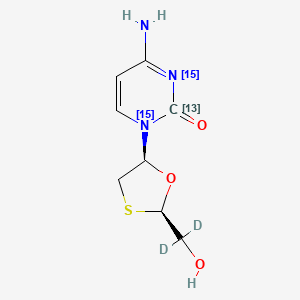
Lamivudine-13C,15N2,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamivudine-13C,15N2,d2 is a labeled isotope of Lamivudine, a nucleoside reverse transcriptase inhibitor. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Lamivudine. It is labeled with carbon-13, nitrogen-15, and deuterium, which allows for precise tracking and analysis in various experimental settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lamivudine-13C,15N2,d2 involves the incorporation of stable isotopes into the Lamivudine moleculeThe reaction conditions often involve the use of deuterated solvents and specific catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the incorporation of the isotopes .
Analyse Chemischer Reaktionen
Types of Reactions: Lamivudine-13C,15N2,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include various metabolites of Lamivudine, which are analyzed to understand the compound’s metabolic pathways and potential side effects .
Wissenschaftliche Forschungsanwendungen
Lamivudine-13C,15N2,d2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods such as nuclear magnetic resonance (NMR) and mass spectrometry. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of Lamivudine, providing insights into its absorption, distribution, metabolism, and excretion. In industry, it is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
Lamivudine-13C,15N2,d2 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The labeled compound is phosphorylated intracellularly to its active form, which is then incorporated into the viral DNA. This incorporation results in the termination of the DNA chain, thereby inhibiting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA polymerase .
Vergleich Mit ähnlichen Verbindungen
Lamivudine-13C,15N2,d2 is unique due to its stable isotope labeling, which allows for precise tracking in experimental settings. Similar compounds include other isotope-labeled nucleoside reverse transcriptase inhibitors such as Zidovudine-13C,d3 and Stavudine-15N,d2. These compounds also serve as valuable tools in pharmacokinetic and metabolic studies but differ in their specific labeling and molecular structures .
Eigenschaften
Molekularformel |
C8H11N3O3S |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1,10+1,11+1 |
InChI-Schlüssel |
JTEGQNOMFQHVDC-YWYGFFCWSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H]1O[C@@H](CS1)[15N]2C=CC(=[15N][13C]2=O)N)O |
Kanonische SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
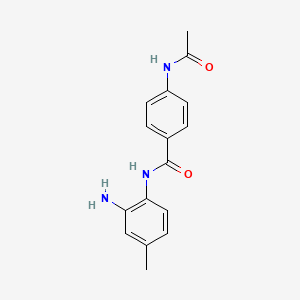

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)


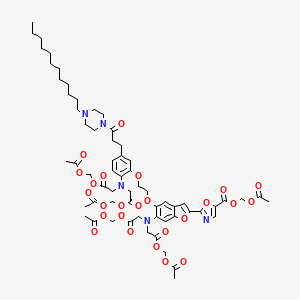
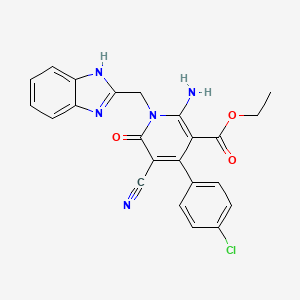
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)

